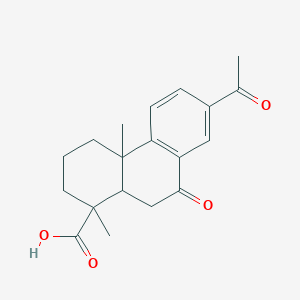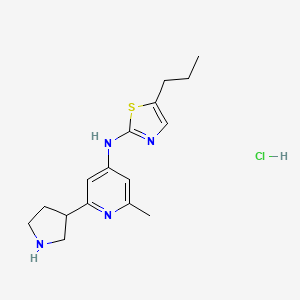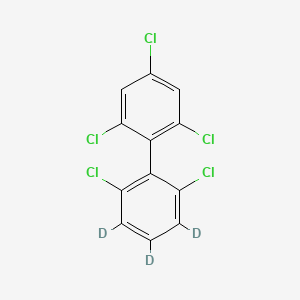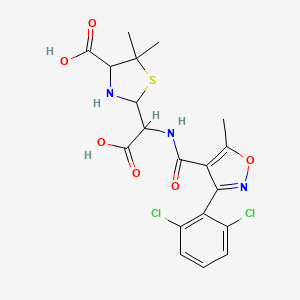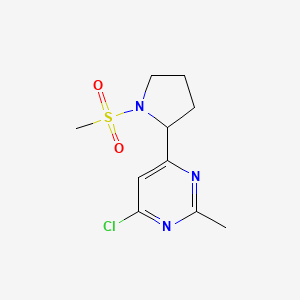
4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Méthodes De Préparation
The synthesis of 4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring is achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the chlorinated pyrimidine.
Methylsulfonyl Group Addition:
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques for scalability.
Analyse Des Réactions Chimiques
4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to remove the sulfonyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a neuroprotective and anti-neuroinflammatory agent. Pyrimidine derivatives are known for their antiviral, anticancer, and antimicrobial activities.
Materials Science: The compound is used in the synthesis of hyperbranched polymers, which have applications in coatings, adhesives, and drug delivery systems.
Biological Studies: It is studied for its interactions with various biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines like nitric oxide and tumor necrosis factor-α . This inhibition is achieved through the suppression of endoplasmic reticulum stress and apoptosis pathways, leading to neuroprotective effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Chloro-2-methyl-6-(1-(methylsulfonyl)pyrrolidin-2-yl)pyrimidine include other pyrimidine derivatives with different substituents. Some examples are:
4-Methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Known for its neuroprotective activities.
4,6-Dichloro-2-(methylsulfonyl)pyrimidine: Used in the synthesis of hyperbranched polymers.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H14ClN3O2S |
|---|---|
Poids moléculaire |
275.76 g/mol |
Nom IUPAC |
4-chloro-2-methyl-6-(1-methylsulfonylpyrrolidin-2-yl)pyrimidine |
InChI |
InChI=1S/C10H14ClN3O2S/c1-7-12-8(6-10(11)13-7)9-4-3-5-14(9)17(2,15)16/h6,9H,3-5H2,1-2H3 |
Clé InChI |
OIPNUSHRTOSEPL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)Cl)C2CCCN2S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



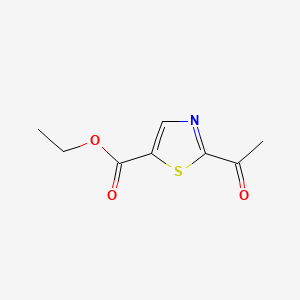
![3-({1-[4-Hydroxy-2-({[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}carbamoyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl}carbamoyl)propanoic acid](/img/structure/B12294725.png)
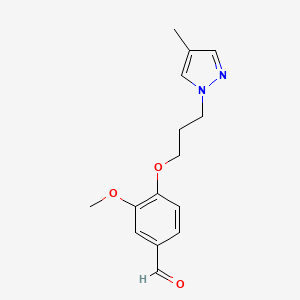

![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]-N'-trityl-butanediamide](/img/structure/B12294747.png)
